molecular formula C3HBrF4 B3041866 1-Bromo-1,3,3,3-tetrafluoroprop-1-ene CAS No. 396716-42-0

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene

Cat. No.: B3041866
CAS No.: 396716-42-0
M. Wt: 192.94 g/mol
InChI Key: FVPSNVVHINDDKH-UHFFFAOYSA-N
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Description

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound with the molecular formula C3HBrF4. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its high reactivity and stability, making it a valuable intermediate in organic synthesis .

Preparation Methods

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the bromination of 1,3,3,3-tetrafluoropropene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity . Industrial production methods often involve large-scale bromination processes with stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield fluorinated alcohols, ethers, or amines .

Scientific Research Applications

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-1,3,3,3-tetrafluoroprop-1-ene involves its ability to undergo nucleophilic substitution and addition reactions. The bromine atom is highly reactive, allowing the compound to interact with various nucleophiles and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene can be compared with similar compounds such as:

    2-Bromo-1,3,3,3-tetrafluoroprop-1-ene: This compound has a similar structure but differs in the position of the bromine atom.

    1-Bromo-3,3,3-trifluoroacetone: This compound has a different functional group but shares the bromine and fluorine atoms.

    1,3,3,3-Tetrafluoroprop-1-ene: This compound lacks the bromine atom and is used as a precursor in the synthesis of fluorinated compounds.

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which impart high reactivity and stability, making it a valuable compound in various fields.

Properties

IUPAC Name

1-bromo-1,3,3,3-tetrafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4/c4-2(5)1-3(6,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPSNVVHINDDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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